5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives This compound is characterized by the presence of a bromophenyl group, a piperidinylmethyl group, and a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with piperidine to form 4-bromobenzylpiperidine. This intermediate is then reacted with 2-methylthiazolo[3,2-b][1,2,4]triazole under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Similar in structure but with different substituents on the thiazole and triazole rings.
2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide: Contains a benzo[d][1,2,3]triazole moiety instead of the thiazolo[3,2-b][1,2,4]triazole core.
Uniqueness
The uniqueness of 5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structural features allow for unique interactions with biological targets, making it a valuable compound for further study .
Properties
IUPAC Name |
5-[(4-bromophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-9-3-2-4-10-21)12-5-7-13(18)8-6-12/h5-8,14,23H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROKKSNPLMWIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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